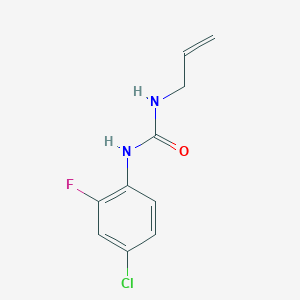![molecular formula C17H25NO2 B7461096 2-(cyclohexen-1-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine](/img/structure/B7461096.png)
2-(cyclohexen-1-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclohexen-1-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine is a chemical compound that belongs to the class of phenethylamine and is commonly known as o-desmethyltramadol. It is a synthetic opioid and is structurally similar to tramadol, which is an opioid pain medication. The compound has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(cyclohexen-1-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine is not fully understood. It is believed to act as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. The compound has also been shown to act as a serotonin and norepinephrine reuptake inhibitor, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(cyclohexen-1-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine are similar to those of other opioids. The compound has been shown to produce analgesia, sedation, and respiratory depression. It may also cause nausea, vomiting, and constipation. In addition, the compound has been shown to have antidepressant and anxiolytic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(cyclohexen-1-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine in lab experiments is its potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the role of this receptor in pain and addiction. However, the compound has limitations due to its potential for abuse and dependence. It also produces respiratory depression, which can be dangerous in high doses.
Direcciones Futuras
There are several future directions for research on 2-(cyclohexen-1-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine. One area of interest is its potential use in the treatment of chronic pain, depression, and anxiety. Another area of research is its potential as a treatment for opioid addiction and withdrawal. Additionally, further studies are needed to fully understand the compound's mechanism of action and its effects on the brain and body.
Métodos De Síntesis
The synthesis of 2-(cyclohexen-1-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine involves the reaction of cyclohexenylmagnesium bromide with 2,4-dimethoxybenzyl chloride, followed by reduction with lithium aluminum hydride. The compound can also be synthesized by the reduction of tramadol using sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2-(cyclohexen-1-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic properties and is being explored as a potential treatment for chronic pain. The compound has also been investigated for its antidepressant and anxiolytic effects. In addition, it has been studied for its potential use in the treatment of opioid addiction and withdrawal.
Propiedades
IUPAC Name |
2-(cyclohexen-1-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-19-16-9-8-15(17(12-16)20-2)13-18-11-10-14-6-4-3-5-7-14/h6,8-9,12,18H,3-5,7,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUNRXZWRAHTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCCC2=CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclohexen-1-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B7461016.png)

![N-[2-(1H-indol-3-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B7461026.png)
![2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-N-phenylacetamide](/img/structure/B7461031.png)
![6-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7461039.png)

![N-(4-bromo-2-chlorophenyl)-N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide](/img/structure/B7461077.png)
![Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate](/img/structure/B7461081.png)
![1-[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7461089.png)



![2-[4-(Ethylaminomethyl)phenoxy]ethanol](/img/structure/B7461112.png)
